![molecular formula C18H14F4N2OS B2684911 [2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[4-(trifluoromethyl)phenyl]methanone CAS No. 851865-98-0](/img/structure/B2684911.png)
[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[4-(trifluoromethyl)phenyl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The compound also contains fluorophenyl and trifluoromethylphenyl groups .
Molecular Structure Analysis
The compound contains an imidazole ring linked to a benzene ring through a carbon-carbon bond . It also contains fluorophenyl and trifluoromethylphenyl groups .Physical And Chemical Properties Analysis
The compound is likely to be a solid at room temperature . It’s expected to have good solubility in polar solvents due to the presence of the imidazole ring .Aplicaciones Científicas De Investigación
Microwave-Assisted Fries Rearrangement
A study by Moreno-Fuquen et al. (2019) describes an efficient approach for regioselective synthesis of related compounds through microwave-assisted Fries rearrangement. This process involves catalyst- and solvent-free conditions, focusing on the synthesis of fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide. This synthesis method could be relevant for producing compounds with similar structures.
Fluorination of Fluorophores
Woydziak et al. (2012) explored the synthesis of fluorinated benzophenones and related compounds Woydziak et al. (2012). They developed a method that provides scalable access to fluorinated analogues of various fluorophores. This research is significant for understanding how the fluorination of similar compounds can enhance their photostability and spectroscopic properties.
Synthesis of Ciproxifan
Stark (2000) discusses the synthesis of Ciproxifan, a novel histamine H3-receptor antagonist Stark (2000). The synthesis involves SNAr reactions for acylated fluoroaromatics, which may provide insights into the synthesis pathways for related fluoroaromatic compounds.
Synthesis and Biological Activities
Wang et al. (2015) synthesized a series of N-phenylpyrazolyl aryl methanones derivatives containing arylthio/sulfinyl/sulfonyl groups Wang et al. (2015). This research highlights the biological activities, such as herbicidal and insecticidal properties, of compounds with similar structures.
Antimycobacterial Activity
Ali and Yar (2007) evaluated the antimycobacterial activities of novel phenyl-1-phenyl-4,5-dihydro-1H-3-pyrazolyl derivatives Ali and Yar (2007). This research is significant for understanding the potential antimicrobial properties of structurally related compounds.
Synthesis and Optical Properties
Volpi et al. (2017) synthesized a series of imidazo[1,5-a]pyridine derivatives Volpi et al. (2017). They investigated the relationship between the chemical structure and optical properties of these compounds, which is relevant for understanding the optical characteristics of similar molecular structures.
Synthesis and Docking Studies
Shahana and Yardily (2020) conducted synthesis, spectral characterization, DFT, and docking studies of thiazolyl methanone derivatives Shahana and Yardily (2020). This research provides insights into the structural optimization and potential biological activities of related compounds.
Mecanismo De Acción
Target of Action
The compound contains an imidazole ring, which is a common structural motif in many biologically active molecules. Imidazole derivatives are known to interact with various biological targets, including enzymes, receptors, and ion channels .
Mode of Action
The exact mode of action would depend on the specific target the compound interacts with. Generally, imidazole derivatives can act as inhibitors, activators, or modulators of their target proteins, altering their function and leading to downstream effects .
Biochemical Pathways
The affected pathways would depend on the specific target of the compound. Imidazole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure and physicochemical properties. Generally, the presence of functional groups like fluorophenyl and trifluoromethyl could influence the compound’s lipophilicity, solubility, and stability, which in turn could affect its absorption, distribution, metabolism, and excretion .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. For example, if the compound acts as an inhibitor of a particular enzyme, it could lead to a decrease in the production of certain metabolites, affecting cellular functions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s activity could be affected by the pH of the environment, as changes in pH could influence the ionization state of the compound, potentially affecting its interaction with its target .
Propiedades
IUPAC Name |
[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F4N2OS/c19-15-7-1-12(2-8-15)11-26-17-23-9-10-24(17)16(25)13-3-5-14(6-4-13)18(20,21)22/h1-8H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXAVOMDWMGWCQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F4N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
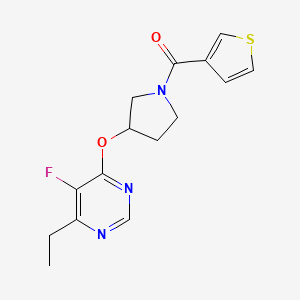

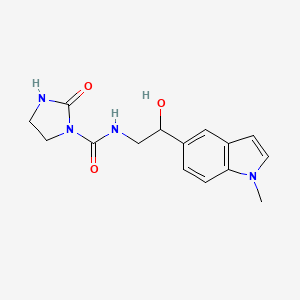
![(Z)-methyl 2-(2-((5-chlorothiophene-2-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2684835.png)
![2-(4-methylphenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B2684837.png)
![8-(2-methoxyphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2684839.png)
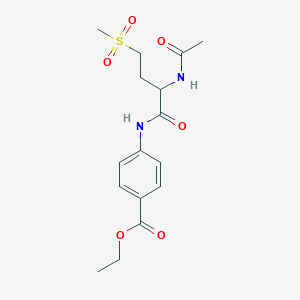
![N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2684842.png)
![N-[(4-sulfamoylphenyl)carbamothioyl]cyclopentanecarboxamide](/img/structure/B2684844.png)

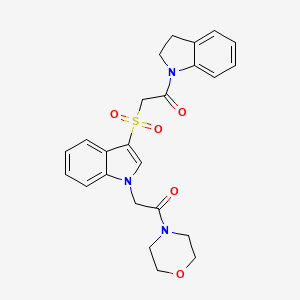
![4-(2-chlorobenzyl)-1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)
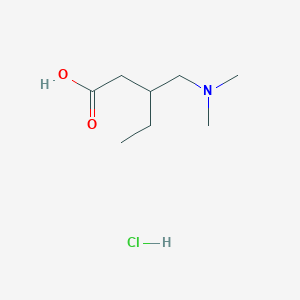
![11-Nitro-6lambda6-thia-7-azatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraene 6-oxide](/img/structure/B2684852.png)
